![molecular formula C4H6Cl2NO3P B14508243 Ethyl [chloro(isocyanato)methyl]phosphonochloridate CAS No. 62779-25-3](/img/structure/B14508243.png)
Ethyl [chloro(isocyanato)methyl]phosphonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [chloro(isocyanato)methyl]phosphonochloridate is a chemical compound that contains both isocyanate and phosphonochloridate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [chloro(isocyanato)methyl]phosphonochloridate typically involves the reaction of an appropriate phosphonochloridate precursor with an isocyanate source. One common method is the reaction of ethyl phosphonochloridate with chloro(isocyanato)methyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the phosphonochloridate precursor, followed by its reaction with the isocyanate source. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [chloro(isocyanato)methyl]phosphonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or alcohols.
Addition Reactions: The isocyanate group can react with nucleophiles like water, alcohols, or amines to form ureas, carbamates, or substituted ureas.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphonic acid derivatives and other by-products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with this compound.
Solvents: Organic solvents such as dichloromethane, toluene, or acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts like tertiary amines or metal salts may be used to accelerate the reactions.
Major Products Formed
Ureas: Formed by the reaction of the isocyanate group with amines.
Carbamates: Formed by the reaction of the isocyanate group with alcohols.
Phosphonic Acid Derivatives: Formed by the hydrolysis of the phosphonochloridate group.
Applications De Recherche Scientifique
Ethyl [chloro(isocyanato)methyl]phosphonochloridate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of ethyl [chloro(isocyanato)methyl]phosphonochloridate involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophiles to form stable adducts, while the phosphonochloridate group can undergo hydrolysis or substitution reactions. These reactions can lead to the formation of various products, depending on the nature of the nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (methoxymethyl)phosphonochloridate: Similar in structure but contains a methoxymethyl group instead of a chloro(isocyanato)methyl group.
Diethylchlorophosphate: Contains two ethyl groups and a chlorine atom bonded to phosphorus.
Chloro (methoxymethyl)phosphinic acid, ethyl ester: Similar in structure but contains a methoxymethyl group instead of a chloro(isocyanato)methyl group.
Uniqueness
Ethyl [chloro(isocyanato)methyl]phosphonochloridate is unique due to the presence of both isocyanate and phosphonochloridate functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
62779-25-3 |
|---|---|
Formule moléculaire |
C4H6Cl2NO3P |
Poids moléculaire |
217.97 g/mol |
Nom IUPAC |
1-[chloro-[chloro(isocyanato)methyl]phosphoryl]oxyethane |
InChI |
InChI=1S/C4H6Cl2NO3P/c1-2-10-11(6,9)4(5)7-3-8/h4H,2H2,1H3 |
Clé InChI |
VDQLQTPHUSOOBF-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(N=C=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


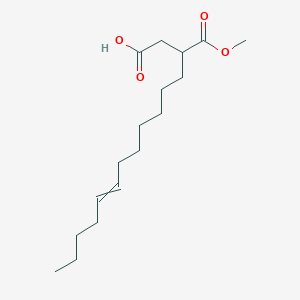
![N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine](/img/structure/B14508170.png)
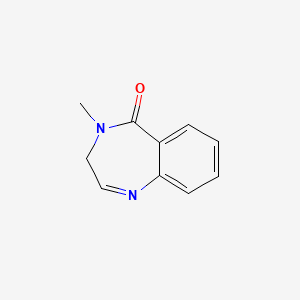
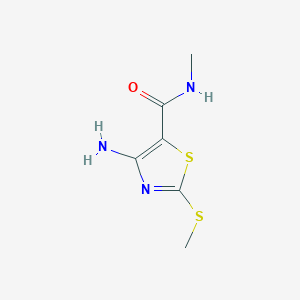
![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)


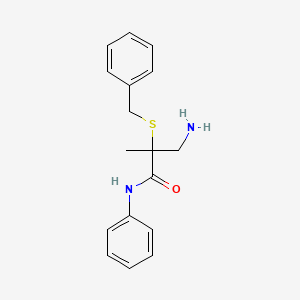
silane](/img/structure/B14508209.png)
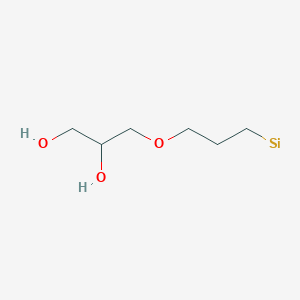
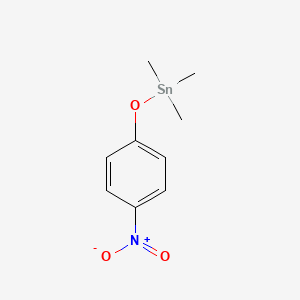
![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14508234.png)
![2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14508240.png)
